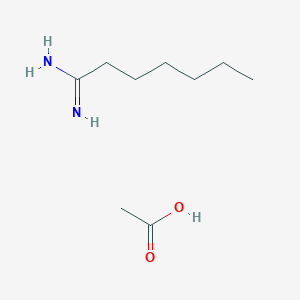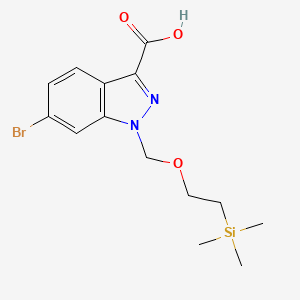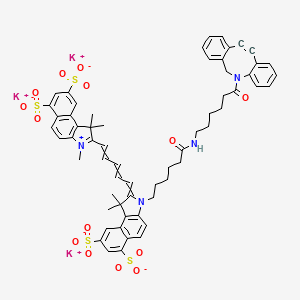![molecular formula C12H13BrN2O B14759654 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole CAS No. 1214899-88-3](/img/structure/B14759654.png)
6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is a chemical compound that features a bromine atom, a tetrahydropyran ring, and a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the benzoimidazole core play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
- 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1H-imidazole
- 4-Bromo-2-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
Uniqueness
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tetrahydropyran ring and the benzoimidazole core differentiates it from other similar compounds, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1214899-88-3 |
|---|---|
Molecular Formula |
C12H13BrN2O |
Molecular Weight |
281.15 g/mol |
IUPAC Name |
6-bromo-1-(oxan-2-yl)benzimidazole |
InChI |
InChI=1S/C12H13BrN2O/c13-9-4-5-10-11(7-9)15(8-14-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 |
InChI Key |
DSWVYMUYOMEBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)

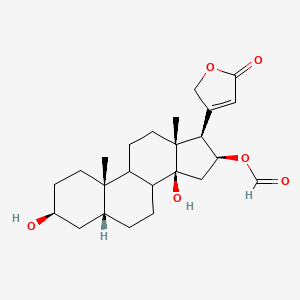
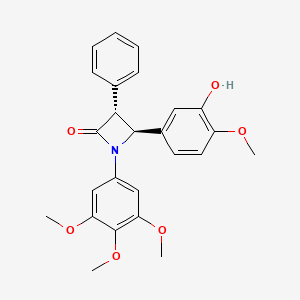
![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)

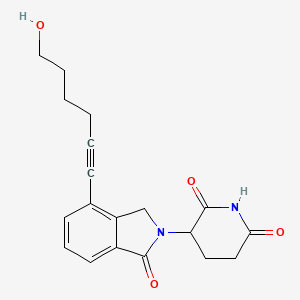
![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)
